4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol
Overview
Description
4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.18517499 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical and Quantum Chemical Studies
Research has shown that synthesized benzimidazole derivatives, including compounds with structural similarities to 4-(2-{1-[4-(1H-tetrazol-1-yl)benzoyl]piperidin-2-yl}ethyl)phenol, demonstrate significant inhibitory action on the corrosion of N80 steel in hydrochloric acid solutions. These studies use a combination of weight loss measurement, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and quantum chemical calculations, highlighting the potential application of such compounds in corrosion inhibition. The effectiveness of these inhibitors suggests their utility in protecting industrial metals against acidic corrosion, with implications for extending the lifespan of metal components in various industries (Yadav et al., 2016).
Galactose Oxidase Model Studies
A study focused on a Cu(II)–phenoxyl radical complex derived from a Cu(II)–phenolate complex presents a new model for galactose oxidase. This research involves synthesizing a complex with an N3O type tetradentate ligand, which, under certain conditions, exhibits a reduction of Cu(II) centers accompanied by the ligand's oxidation. Such findings are crucial for understanding the enzymatic mechanisms of galactose oxidase and could influence the development of biomimetic catalysts used in the synthesis of complex molecules (Debnath et al., 2013).
Inhibition of Human Carbonic Anhydrase Isoforms
Research into benzimidazole-containing phenolic Mannich bases, structurally related to this compound, demonstrates moderate inhibitory effects on human carbonic anhydrase isoforms hCA I and II. These findings indicate potential medical applications, specifically in the design of inhibitors targeting carbonic anhydrase enzymes for therapeutic purposes, such as in the treatment of glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).
Antimicrobial and Antibacterial Studies
A study on the synthesis, spectral analysis, and anti-bacterial activity of N-substituted derivatives of a compound structurally related to this compound highlighted the potential for these compounds to exhibit moderate to significant antimicrobial activity. Such research is vital for developing new antimicrobial agents to combat resistant strains of bacteria, suggesting the broader pharmaceutical applicability of these compounds in developing treatments for bacterial infections (Khalid et al., 2016).
Properties
IUPAC Name |
[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20-12-5-16(6-13-20)4-9-18-3-1-2-14-25(18)21(28)17-7-10-19(11-8-17)26-15-22-23-24-26/h5-8,10-13,15,18,27H,1-4,9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERZEQZZJOHNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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